molecular formula C13H19NO4 B12905494 Ethyl 6-{[(furan-2-yl)methyl]amino}-6-oxohexanoate CAS No. 66002-01-5

Ethyl 6-{[(furan-2-yl)methyl]amino}-6-oxohexanoate

Cat. No.: B12905494
CAS No.: 66002-01-5
M. Wt: 253.29 g/mol
InChI Key: PQAMXRALJMULJL-UHFFFAOYSA-N
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Description

Ethyl 6-((furan-2-ylmethyl)amino)-6-oxohexanoate is an organic compound that features a furan ring, an amino group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-((furan-2-ylmethyl)amino)-6-oxohexanoate can be synthesized through a multi-step process. One common method involves the reaction of furfurylamine with ethyl 6-bromo-6-oxohexanoate under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amino group of furfurylamine displaces the bromine atom in ethyl 6-bromo-6-oxohexanoate, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-((furan-2-ylmethyl)amino)-6-oxohexanoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carbonyl group in the ester can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the ester.

    Substitution: Various amino-substituted derivatives.

Scientific Research Applications

Ethyl 6-((furan-2-ylmethyl)amino)-6-oxohexanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 6-((furan-2-ylmethyl)amino)-6-oxohexanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and amino group can form hydrogen bonds and other interactions with the active sites of proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-((furan-2-ylmethyl)amino)-6-oxoheptanoate: Similar structure but with an additional carbon in the chain.

    Ethyl 6-((furan-2-ylmethyl)amino)-6-oxohexanoate: Similar structure but with different substituents on the furan ring.

Uniqueness

Ethyl 6-((furan-2-ylmethyl)amino)-6-oxohexanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Ethyl 6-{[(furan-2-yl)methyl]amino}-6-oxohexanoate is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

This compound is characterized by the following structure:

C12H13NO4\text{C}_{12}\text{H}_{13}\text{N}\text{O}_4

This compound contains a furan moiety, an amine group, and a keto group, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties . Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress-related diseases. For instance, studies on related compounds have demonstrated their ability to scavenge free radicals and reduce lipid peroxidation levels in vitro .

2. Anticancer Properties

This compound has been evaluated for its anticancer potential . In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves the modulation of key signaling pathways associated with cell survival and apoptosis, particularly through interactions with antiapoptotic proteins such as Bcl-2 .

3. Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties , which may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity can be beneficial in treating conditions characterized by chronic inflammation .

Case Study 1: Antioxidant Evaluation

In a study examining the antioxidant capacity of derivatives similar to this compound, researchers employed various assays including DPPH radical scavenging and ABTS assays. Results indicated that these compounds effectively reduced oxidative stress markers in cellular models .

Case Study 2: Anticancer Mechanism Elucidation

A detailed investigation into the anticancer mechanisms revealed that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. The study utilized flow cytometry and Western blot analysis to confirm the activation of apoptotic markers, demonstrating its potential as a therapeutic agent against tumors overexpressing Bcl-2 proteins .

Summary of Biological Activities

Activity Effect Mechanism
AntioxidantReduces oxidative stressScavenging free radicals
AnticancerInhibits tumor growthInduction of apoptosis via caspase activation
Anti-inflammatoryDecreases inflammationInhibition of pro-inflammatory cytokines

Properties

CAS No.

66002-01-5

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

ethyl 6-(furan-2-ylmethylamino)-6-oxohexanoate

InChI

InChI=1S/C13H19NO4/c1-2-17-13(16)8-4-3-7-12(15)14-10-11-6-5-9-18-11/h5-6,9H,2-4,7-8,10H2,1H3,(H,14,15)

InChI Key

PQAMXRALJMULJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCC(=O)NCC1=CC=CO1

Origin of Product

United States

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